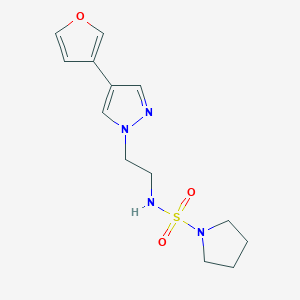![molecular formula C12H17N3O2 B2684036 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2197067-36-8](/img/structure/B2684036.png)
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields.
Applications De Recherche Scientifique
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which can provide valuable information about the function of the brain and other organs.
Mécanisme D'action
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain and body. 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one also has affinity for other receptors in the brain, including the serotonin transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one are complex and varied, depending on the dose and route of administration. Some of the effects that have been observed in animal studies include increased locomotor activity, decreased anxiety, and altered dopamine release. 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one has several advantages as a research tool, including its high affinity for certain receptors in the brain, its ability to cross the blood-brain barrier, and its potential use as a radiotracer in PET imaging. However, there are also limitations to its use, including its potential toxicity at high doses and the need for specialized equipment and expertise to handle and administer the compound.
Orientations Futures
There are several future directions for research on 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one, including further studies of its mechanism of action and its potential applications in the treatment of neurological disorders. Other areas of interest include the development of new synthesis methods for 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one and the exploration of its potential use as a radiotracer in other imaging modalities. Overall, 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one involves several steps, including the reaction of 5-methyl-3-oxazolidinone with paraformaldehyde and piperazine to form 5-methyl-1,2-oxazol-3-ylmethylpiperazine. This intermediate product is then reacted with acetylacetone to form 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one. The synthesis of 1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one has been optimized and improved over the years, leading to higher yields and greater purity of the final product.
Propriétés
IUPAC Name |
1-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-12(16)15-6-4-14(5-7-15)9-11-8-10(2)17-13-11/h3,8H,1,4-7,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOLYOGECKNAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2683962.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2683964.png)
![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)



![4-({4-[(3-Oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2683973.png)

![N-[2-(5-Chlorothiophen-2-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2683975.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2683976.png)